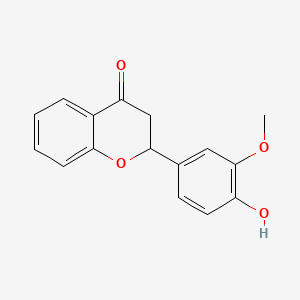
2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
Descripción general
Descripción
2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one , also known by other names such as homovanillin , methyl ferulate , and methyl 4’-hydroxy-3’-methoxycinnamate , is a chemical compound with the following molecular formula: C₁₁H₁₂O₄ . It belongs to the class of chromones and exhibits interesting properties that make it relevant for various applications.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-hydroxy-3-methoxybenzaldehyde (also known as vanillin ) with nicotinamide . The organic co-crystal is grown using the slow evaporation method with ethanol as the solvent . The structural parameters and crystalline nature are analyzed using X-ray diffraction techniques.
Molecular Structure Analysis
The molecular structure of 2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one consists of a chromone core with a hydroxyl group at position 4 and a methoxy group at position 3 of the phenyl ring. The methyl ester group is attached to the propenoic acid moiety . The 3D structure can be visualized using computational tools .
Physical And Chemical Properties Analysis
- Melting Point : The compound has a melting point of approximately 335.7 K .
- Solubility : Solubility data in various organic solvents are available .
- UV-Vis Absorption : The transparency and cut-off wavelength can be determined using UV–Vis spectrophotometry .
- Thermal Stability : The thermal stability and hardness behavior can be assessed .
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one and its analogs have been utilized in the synthesis of various compounds. For example, in the synthesis of Warfarin and its analogs, polystyrene-supported catalysts have shown effectiveness. The Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones were used to synthesize Warfarin™ and other analogues, yielding high conversion rates (Alonzi et al., 2014).
Anti-inflammatory Applications
A study on flavone and flavanone scaffolds, including derivatives of 2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one, revealed their potential as anti-inflammatory agents. They were synthesized and evaluated for their Cyclooxygenase-2 inhibitory properties, demonstrating significant anti-inflammatory activity in vitro and in vivo (Kiruthiga et al., 2020).
Antimicrobial Activity
Some derivatives of 2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one have been synthesized and evaluated for their antimicrobial properties. In a study, these compounds showed potent activity against various bacterial and fungal strains. Molecular docking studies further supported their potential as DNA gyrase inhibitors, correlating with the antimicrobial activity observed in vitro (Ashok et al., 2016).
Anticancer Properties
Ruthenium flavanol complexes containing substituted flavones, including derivatives of 2-(4-Hydroxy-3-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one, were synthesized and characterized. These complexes were evaluated against breast cancer cell lines, showing significant cytotoxic potential. The study highlights the potential of these compounds in cancer therapy (Singh et al., 2017).
Propiedades
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16-8-10(6-7-12(16)17)15-9-13(18)11-4-2-3-5-14(11)20-15/h2-8,15,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYGRTLVTPFBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)C3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5438-64-2 | |
| Record name | 4'-Hydroxy-3'-methoxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC16721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



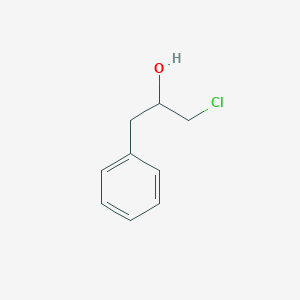
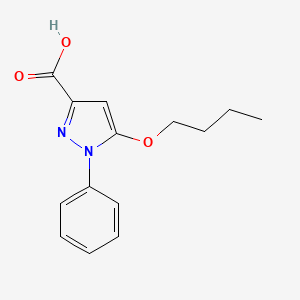


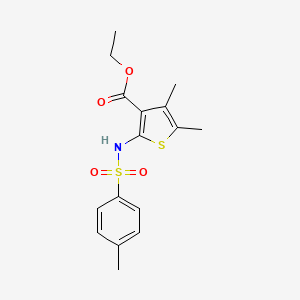
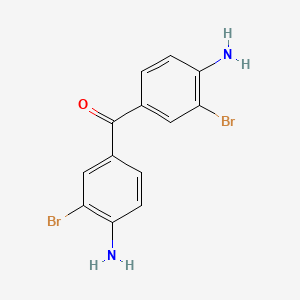

![Tetradecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B3053470.png)


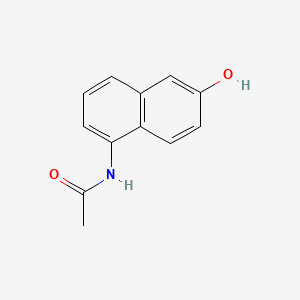
![2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol](/img/structure/B3053475.png)
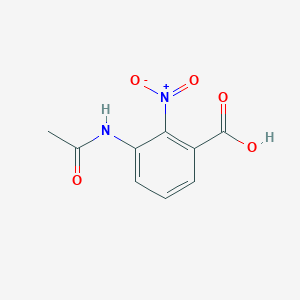
![[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B3053481.png)